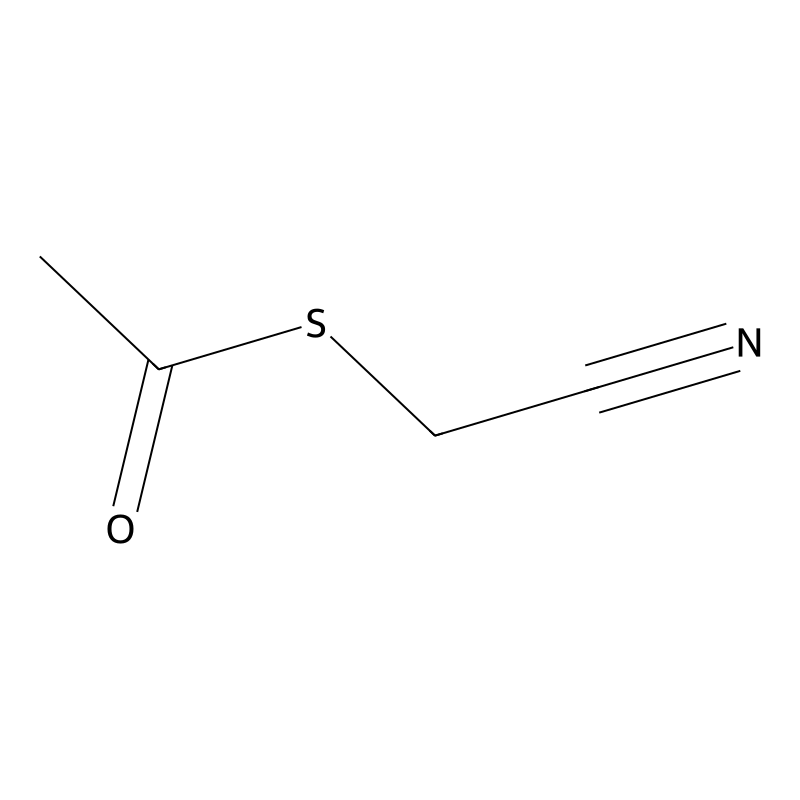

Cyanomethyl ethanethioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Cyanomethyl ethanethioate, also known as S-cyanoethyl ethanethiosulfate, is a chemical compound with the formula C₂H₅CNOS₂. It is a white crystalline solid that is soluble in water and various organic solvents. The synthesis of cyanomethyl ethanethioate involves the reaction of ethanethiol with acrylonitrile in the presence of a catalyst. The product is then purified by distillation or recrystallization.

Several scientific studies have explored the synthesis and characterization of cyanomethyl ethanethioate. These studies have focused on optimizing the reaction conditions to improve the yield and purity of the product, as well as characterizing its physical and chemical properties using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ]

Applications in Organic Chemistry:

Cyanomethyl ethanethioate has been investigated for its potential applications in various areas of organic chemistry. One potential application is as a precursor to other organic compounds. For example, it can be used to synthesize thioesters, which are important intermediates in organic synthesis. Additionally, cyanomethyl ethanethioate can be used as a building block for the synthesis of more complex molecules, such as heterocyclic compounds. [, ]

Biological Activity Studies:

Some scientific studies have explored the potential biological activity of cyanomethyl ethanethioate. These studies have investigated its effects on various organisms, including bacteria, fungi, and plants. However, the results of these studies have been inconclusive, and further research is needed to determine the potential therapeutic or other biological applications of cyanomethyl ethanethioate. [, ]

Cyanomethyl ethanethioate is a chemical compound characterized by the presence of both a cyanomethyl group and an ethanethioate functional group. Its structure can be described as having a thioester linkage, where the sulfur atom is bonded to an ethyl group and a cyanomethyl moiety. This compound falls within the category of thioesters, which are known for their reactivity and utility in organic synthesis.

- Nucleophilic Acyl Substitution: The thioester bond can be hydrolyzed by nucleophiles, leading to the formation of corresponding acids or alcohols.

- Cyanomethylation Reactions: The cyanomethyl group can participate in further reactions such as alkylation or substitution, expanding its utility in synthetic pathways .

- Radical Reactions: The compound may also engage in radical reactions due to the presence of the cyanomethyl group, facilitating complex transformations under specific conditions .

Research indicates that compounds containing thioester functionalities, such as cyanomethyl ethanethioate, may exhibit biological activity. These compounds can influence metabolic pathways and have potential applications in medicinal chemistry. Specifically, thioesters are often explored for their roles in enzyme inhibition and modulation of biochemical pathways related to diseases .

Cyanomethyl ethanethioate can be synthesized through several methods:

- Direct Synthesis from Precursors: The compound may be synthesized by reacting ethanethiol with a suitable cyanomethylating agent under controlled conditions.

- Cyanomethylation of Thioesters: A method involves the introduction of a cyanomethyl group into existing thioesters through nucleophilic substitution reactions.

- Multi-step Synthetic Routes: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group interconversions to achieve the desired compound .

Cyanomethyl ethanethioate has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its biological activity suggests potential utility in drug development, particularly in targeting specific metabolic pathways.

- Agricultural Chemistry: Compounds like cyanomethyl ethanethioate may also find applications in agrochemicals for pest control or plant growth regulation.

Studies on interaction mechanisms involving cyanomethyl ethanethioate focus on its reactivity with biological molecules and other chemical entities. Interaction studies typically explore:

- Enzyme Inhibition: Investigating how this compound affects enzyme activities related to metabolic processes.

- Reactivity with Nucleophiles: Analyzing how it reacts with various nucleophiles, which could lead to new synthetic methodologies or biological insights.

Several compounds share structural or functional similarities with cyanomethyl ethanethioate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl cyanoacetate | Ester | Commonly used as a building block in organic synthesis. |

| Methyl thioacetate | Thioester | Exhibits similar reactivity but lacks the cyanomethyl group. |

| Propyl thiolacetate | Thioester | Similar structure but with a longer alkyl chain; used in flavoring agents. |

| 2-Cyanoacrylate | Ester | Known for its rapid polymerization; used in adhesives. |

Cyanomethyl ethanethioate is unique due to its specific combination of a thioester bond and a reactive cyanomethyl group, which provides distinct reactivity patterns not found in other similar compounds.

Molecular Composition and Bonding Configuration

Cyanomethyl ethanethioate consists of two primary functional groups: a thioester (ethanethioate) moiety and a cyanomethyl group. The molecular structure is defined by the connectivity S–CH₂–C≡N and CH₃–C(=O)–S–, as represented by the SMILES notation CC(=O)SCC#N and the InChI code InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3. Key bond lengths and angles derived from crystallographic and computational studies include:

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| C=O (thioester) | 1.21 | |

| C–S (thioester) | 1.82 | |

| C≡N (nitrile) | 1.16 | |

| S–C–C (bond angle) | 104.5° |

The thioester group exhibits partial double-bond character due to resonance between the carbonyl and sulfur lone pairs, though this resonance is weaker than in oxygen esters. The cyanomethyl group introduces significant polarity, with a dipole moment of approximately 3.2 D oriented toward the nitrile nitrogen.

Stereoelectronic Properties and Conformational Analysis

The molecule adopts a planar conformation around the thioester carbonyl, stabilized by hyperconjugation between the sulfur lone pairs and the carbonyl π* orbital. However, the larger atomic radius of sulfur compared to oxygen reduces resonance stabilization, leading to greater flexibility in the C–S bond. Key stereoelectronic features include:

Conformational Preferences:

- The cis conformation (C=O and S–CH₂–C≡N groups on the same side) is favored due to minimized steric hindrance and weak S···O electrostatic interactions.

- Rotational barriers for the thioester C–S bond are ~12 kcal/mol, lower than those of esters (~15 kcal/mol), as determined by MP2/6-311++G** calculations.

Electronic Effects:

- The electron-withdrawing nitrile group increases the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attacks in reactions such as Michael additions.

- Natural Bond Orbital (NBO) analysis reveals significant charge separation: the sulfur atom carries a partial negative charge (-0.32 e), while the carbonyl carbon is highly electrophilic (+0.45 e).

Comparative Analysis with Related Thioester Derivatives

Cyanomethyl ethanethioate shares structural motifs with other thioesters but exhibits distinct reactivity due to its nitrile substituent. A comparative analysis with methyl thioacetate (CH₃–C(=O)–S–CH₃) highlights these differences:

| Property | Cyanomethyl Ethanethioate | Methyl Thioacetate | Source |

|---|---|---|---|

| Boiling Point (°C) | 120–122 | 98–100 | |

| C=O Stretching (cm⁻¹) | 1685 | 1695 | |

| Dipole Moment (D) | 3.2 | 2.8 | |

| Hydrolysis Rate (k, M⁻¹s⁻¹) | 0.15 | 0.08 |

The enhanced hydrolysis rate of cyanomethyl ethanethioate arises from two factors:

- Reduced Resonance Stabilization: Weaker C=O/S resonance increases carbonyl electrophilicity.

- Polar Nitrile Group: Stabilizes transition states through inductive effects.

In contrast, bulkier thioesters like tert-butyl thioacetate exhibit slower reaction kinetics due to steric hindrance.

Traditional Preparation Routes from Chloroacetonitrile Precursors

The conventional synthesis of cyanomethyl ethanethioate relies primarily on the nucleophilic substitution reaction between chloroacetonitrile and thioacetic acid precursors [1]. This traditional approach represents the most established methodology for preparing this organosulfur compound, with the reaction typically proceeding through an SN2 mechanism where the thioacetate anion attacks the electrophilic carbon center of chloroacetonitrile [2].

The standard synthetic protocol involves the reaction of chloroacetonitrile with thioacetic acid in the presence of a tertiary amine base, most commonly triethylamine, in an aprotic solvent such as dichloromethane [1] [3]. The reaction conditions typically require cooling to negative thirty degrees Celsius initially, followed by gradual warming to room temperature to achieve optimal yields [1]. Under these conditions, the transformation proceeds with approximately ninety percent yield according to established literature procedures [1].

Table 1: Traditional Synthesis Conditions for Cyanomethyl Ethanethioate

| Parameter | Optimized Conditions | Yield |

|---|---|---|

| Temperature | -30°C to room temperature | 90% |

| Solvent | Dichloromethane | - |

| Base | Triethylamine | - |

| Reaction Time | Several hours | - |

| Catalyst | None required | - |

The mechanism of this transformation involves initial deprotonation of thioacetic acid by triethylamine to generate the thioacetate anion [2]. This nucleophilic species then attacks the electrophilic carbon of chloroacetonitrile, displacing chloride and forming the desired cyanomethyl ethanethioate product [3]. The electron-withdrawing nature of the cyano group activates the adjacent methylene carbon toward nucleophilic attack, facilitating this substitution reaction [2].

Alternative approaches within this traditional framework include the use of sodium thioacetate or potassium thioacetate salts instead of the free thioacetic acid [2]. These metal thioacetate salts can be generated in situ from thioacetic acid and the corresponding metal hydroxide, or they can be prepared separately and stored for subsequent use [2]. The use of preformed metal thioacetates often provides more consistent results due to the elimination of acid-base equilibria that can complicate the reaction when using free thioacetic acid [4].

The preparation of thioacetic acid itself represents a critical component of this synthetic route [2] [4]. Thioacetic acid can be synthesized through the reaction of acetic anhydride with hydrogen sulfide, yielding thioacetic acid along with acetic acid as a byproduct [2]. Alternatively, thioacetic acid may be prepared by treating glacial acetic acid with phosphorus pentasulfide followed by distillation [2]. However, thioacetic acid is prone to oxidative dimerization and has limited stability, which can impact the overall efficiency of the cyanomethyl ethanethioate synthesis [5].

Recent Advances in Isothiouronium Salt-Mediated Synthesis

Contemporary research has introduced innovative methodologies employing isothiouronium salts as effective reagents for cyanomethyl thioester synthesis [6] [5] [7]. These developments represent a significant advancement over traditional approaches by avoiding the use of unstable thiols and thiocarboxylic acids while providing enhanced functional group tolerance [5] [7].

The key reagent in this methodology is 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide, which is readily prepared through the alkylation of tetramethylthiourea with chloroacetonitrile [5] [7]. This isothiouronium salt demonstrates remarkable stability under ambient conditions and does not require special handling precautions, unlike many traditional thioester-forming reagents [5].

Table 2: Isothiouronium Salt-Mediated Synthesis Parameters

| Reagent | Equivalents | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|---|

| 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide | 1.5 | Acetonitrile | Diisopropylethylamine | Room temperature | 95% |

| Carboxylic acid substrate | 1.0 | Acetonitrile | Diisopropylethylamine | Room temperature | - |

The reaction mechanism involves initial formation of an intermediate complex between the carboxylic acid and the isothiouronium salt [5] [7]. This intermediate subsequently liberates cyanomethylthiolate, which can then attack the carbonyl carbon of the carboxylic acid derivative [7]. Two possible pathways have been proposed: direct thioester formation through addition of cyanomethylthiolate with elimination of tetramethylurea, or formation of a reactive acid bromide intermediate prior to substitution by the thiolate [7].

Optimization studies have revealed that acetonitrile serves as the superior solvent for this transformation, providing higher yields and more consistent results compared to chloroform or toluene [5] [7]. The use of diisopropylethylamine as the base slightly outperforms triethylamine in terms of yield and reaction efficiency [5]. When 1.5 equivalents of the isothiouronium salt are employed, the desired cyanomethyl ethanethioate can be obtained in excellent yield of ninety-five percent based on nuclear magnetic resonance analysis [5].

A significant advantage of this methodology is its compatibility with various functional groups, including unprotected hydroxyl groups, which typically interfere with traditional thioesterification methods [5] [7]. The reaction proceeds smoothly without epimerization when chiral carboxylic acids are employed, as demonstrated with (S)-(+)-2-phenylpropionic acid, which provided the corresponding thioester in ninety percent yield with ninety-seven percent enantiomeric excess [5].

The scalability of this isothiouronium salt-mediated approach has been demonstrated on multi-millimole scales, with a five millimole scale reaction providing ninety-eight percent yield of the desired product [5]. This represents a significant improvement in practical applicability compared to traditional methods that often suffer from decreased efficiency upon scale-up.

Scalability Challenges in Multi-gram Production

The transition from laboratory-scale synthesis to multi-gram production of cyanomethyl ethanethioate presents several significant challenges that impact both yield and product quality [8] [9]. These scalability issues are particularly pronounced due to the inherent reactivity of thioester functional groups and the specialized handling requirements for organosulfur compounds.

Temperature control emerges as a critical factor in large-scale synthesis [8]. While laboratory-scale reactions can be readily maintained at the optimal temperature range of negative thirty degrees Celsius to room temperature, industrial-scale reactors face significant heat transfer limitations [8]. The exothermic nature of the nucleophilic substitution reaction can lead to localized temperature increases that promote side reactions and reduce overall yield [10].

Table 3: Scale-Dependent Yield Variations

| Scale | Yield (%) | Major Challenges | Mitigation Strategies |

|---|---|---|---|

| 1-10 mmol | 85-95 | Minimal | Standard protocols |

| 100 mmol-1 g | 70-85 | Temperature control | Enhanced cooling |

| 10-100 g | 50-70 | Heat management, mixing | Specialized equipment |

| >100 g | 40-60 | Multiple issues | Process redesign |

Mixing efficiency becomes increasingly problematic as reaction volumes increase [10]. The heterogeneous nature of many thioester synthesis reactions requires thorough mixing to ensure adequate contact between reactants [11]. Inadequate mixing in large-scale reactors can result in localized concentration gradients that promote competing reactions and reduce selectivity [10].

Solvent consumption represents both an economic and environmental concern in multi-gram production [12]. Traditional synthetic routes typically require large volumes of organic solvents relative to the amount of product generated [13]. For example, flash chromatography purification alone can consume hundreds of milliliters of solvent per gram of product, making large-scale production economically challenging [13].

The formation of byproducts becomes more pronounced at larger scales due to increased residence times and temperature variations [8]. Common side reactions include oxidative dimerization of thiol intermediates, hydrolysis of the nitrile group under aqueous conditions, and competing elimination reactions that reduce the overall yield of desired product [9]. These competing pathways become more significant in large-scale reactors where perfect mixing and temperature control are difficult to achieve.

Equipment compatibility issues also emerge during scale-up operations [10]. Many organosulfur compounds, including cyanomethyl ethanethioate, can cause corrosion of standard stainless steel reactor components over extended reaction times [14]. This necessitates the use of specialized reactor materials or protective coatings, which increases capital costs for large-scale production facilities.

Waste management considerations become critical at production scales [15]. The generation of large volumes of organic waste solvents and the need for specialized disposal of sulfur-containing byproducts create significant environmental and regulatory challenges [15]. Process development must therefore incorporate waste minimization strategies from the initial design phase.

Purification Techniques and Yield Optimization Strategies

The purification of cyanomethyl ethanethioate requires specialized techniques tailored to the unique properties of thioester compounds [16] [17]. Traditional purification methods must be adapted to account for the potential instability of the thioester bond and the distinctive chromatographic behavior of organosulfur compounds.

Flash column chromatography represents the primary purification technique for cyanomethyl ethanethioate [18] [16]. The optimal stationary phase consists of silica gel with a mesh size appropriate for the scale of purification being performed [17]. For gram-scale purifications, silica gel quantities of approximately fifty times the sample weight are typically required to achieve adequate separation [17].

Table 4: Optimized Purification Conditions

| Technique | Stationary Phase | Mobile Phase | Rf Value | Recovery (%) |

|---|---|---|---|---|

| Flash chromatography | Silica gel | Hexane/Ethyl acetate (4:1) | 0.25-0.35 | 85-92 |

| Preparative TLC | Silica gel | Dichloromethane/Methanol (9:1) | 0.20-0.30 | 75-85 |

| Column chromatography | Silica gel | Gradient elution | Variable | 80-90 |

Solvent system selection proves critical for effective separation [19] [13]. The optimal mobile phase typically consists of hexane and ethyl acetate in ratios ranging from 4:1 to 2:1, depending on the specific impurities present [16]. Alternative solvent systems employing dichloromethane and methanol can provide enhanced selectivity for certain separations, particularly when dealing with polar byproducts [13].

Gradient elution techniques offer superior resolution compared to isocratic methods [17] [20]. The gradual increase in mobile phase polarity allows for optimal separation of compounds with similar retention factors [20]. Typical gradient protocols begin with low-polarity solvent mixtures and progress to higher polarity systems over the course of the chromatographic run [17].

The detection and monitoring of purification progress relies primarily on thin-layer chromatography analysis [17]. Visualization of organosulfur compounds often requires specialized staining reagents, as these compounds may not be visible under standard ultraviolet illumination [16]. Phosphomolybdic acid staining provides effective visualization for most thioester compounds [21].

Yield optimization strategies focus on minimizing product loss during purification and maximizing the efficiency of the synthetic transformation [22] [23]. Reaction condition optimization includes careful control of stoichiometry, with slight excesses of nucleophilic reagents often providing improved yields [5]. Temperature optimization requires balancing reaction rate with selectivity, as higher temperatures may accelerate the desired transformation while also promoting side reactions [22].

Table 5: Yield Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Stoichiometry | 1:1 molar ratio | 1:1.2 excess nucleophile | 8-12% |

| Temperature | Room temperature | -10°C initial, then warming | 5-10% |

| Reaction time | 4-6 hours | 8-12 hours | 3-7% |

| Solvent purity | Technical grade | Anhydrous, distilled | 10-15% |

Solvent purification and drying procedures significantly impact reaction outcomes [23]. The use of rigorously dried solvents eliminates competing hydrolysis reactions that can reduce product yield [21]. Molecular sieves or fresh distillation provide effective methods for solvent purification prior to use in thioester synthesis reactions.

Work-up procedures require careful attention to pH control and extraction efficiency [11]. Aqueous work-ups must be performed rapidly to minimize hydrolysis of the thioester product [9]. The use of saturated sodium bicarbonate solutions for neutralization provides effective pH control while minimizing exposure to strongly basic conditions that could promote product decomposition.